N,N-diethyl-4-(quinolin-2-yl)aniline
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Overview
Description
N,N-diethyl-4-(quinolin-2-yl)aniline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety attached to an aniline group, which is further substituted with diethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(quinolin-2-yl)aniline typically involves the reaction of 2-chloroquinoline with N,N-diethylaniline under specific conditions. One common method is the Ullmann-type coupling reaction, where the nucleophilic substitution of the halogen atom in 2-chloroquinoline with the aniline derivative occurs in the presence of a copper catalyst . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(quinolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the quinoline ring or the aniline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N,N-diethyl-4-(quinolin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(quinolin-2-yl)aniline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Exhibits antimicrobial and antifungal activities.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
N,N-diethyl-4-(quinolin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
N,N-diethyl-4-quinolin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-3-21(4-2)17-12-9-16(10-13-17)19-14-11-15-7-5-6-8-18(15)20-19/h5-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEFSERWIAYNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19736-41-5 |
Source
|
Record name | 2-(4-(DIETHYLAMINO)PHENYL)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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